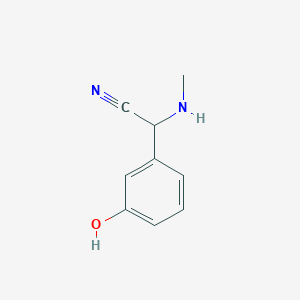

2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile

Übersicht

Beschreibung

2-(3-Hydroxyphenyl)-2-(methylamino)acetonitrile (HMAC) is an organic compound that has numerous applications in the scientific research field. HMAC is a colorless liquid that is slightly soluble in water, and it has a molecular weight of about 107.1 g/mol. HMAC has shown to be a versatile compound in laboratory experiments, as it has been used in a variety of experiments ranging from biochemical and physiological studies to drug synthesis and development.

Wissenschaftliche Forschungsanwendungen

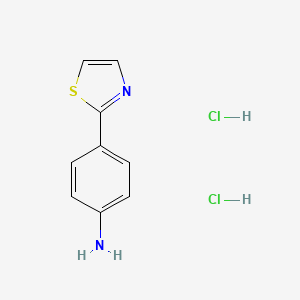

Formation of 3-[amino(aryl)-methylidene]-1,3-dihydro-2H-indol-2-ones

Research by Kammel et al. (2017) explored the formation of 3-[amino(aryl)-methylidene]-1,3-dihydro-2H-indol-2-ones via ring transformation of 2-aryl-5-(2-aminophenyl)-4-hydroxy-1,3-thiazoles. This study demonstrates a chemical process involving substituted (hetero)aromatic thioamides and 3-bromooxindole in acetonitrile, highlighting the potential for synthesizing complex organic molecules with applications in medicinal chemistry and material science (Kammel et al., 2017).

Electrochemical Studies in Acetonitrile

Bautista-Martínez et al. (2003) investigated the influence of acidity level in acetonitrile on Hammett–Zuman type correlations during the reduction of α-hydroxyquinones. This work is crucial for understanding electrochemical properties and reactions of organic compounds in acetonitrile, offering insights into the development of new electrochemical sensors and devices (Bautista-Martínez et al., 2003).

Synthesis and Herbicidal Activities

A study by Li Yuan-xiang (2011) on the synthesis and herbicidal activities of novel compounds derived from 2-(2-nitrophenyl)acetonitrile showcases the exploration of chemical compounds for agricultural applications. Although the synthesized compounds showed no herbicidal activities, this research underlines the importance of chemical synthesis in developing new agrochemicals (Li Yuan-xiang, 2011).

Acetonitrile's Role in Cytochrome P450 Activity

Research on the substrate-dependent effect of acetonitrile on human liver microsomal cytochrome P450 2C9 activity by Tang et al. (2000) indicates the complexity of organic solvents' interactions with biological molecules. Understanding these interactions is vital for the pharmaceutical industry, particularly in drug metabolism and pharmacokinetics studies (Tang et al., 2000).

Aryl Hydrocarbon Hydroxylase Induction

A study on the induction of aryl hydrocarbon hydroxylase by naturally occurring indoles from cruciferous plants by Loub et al. (1975) provides a glimpse into the biochemical effects of organic compounds derived from natural sources. This research is relevant for understanding the metabolic and detoxification pathways in humans and their potential health implications (Loub et al., 1975).

Eigenschaften

IUPAC Name |

2-(3-hydroxyphenyl)-2-(methylamino)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O/c1-11-9(6-10)7-3-2-4-8(12)5-7/h2-5,9,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKGXDNFEQGMNEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(C#N)C1=CC(=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

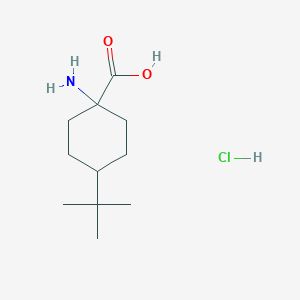

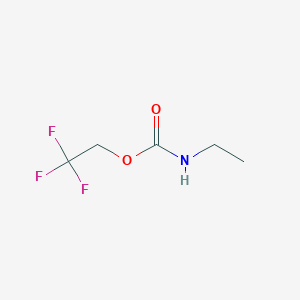

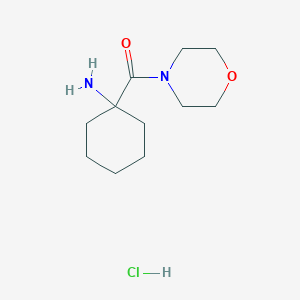

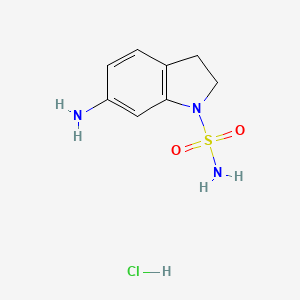

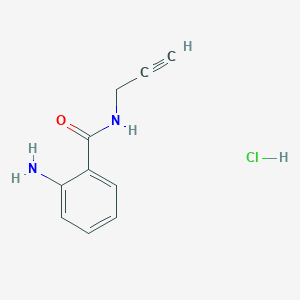

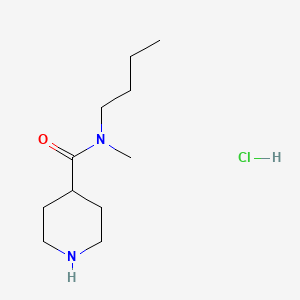

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 4-[2-(methylamino)acetyl]piperazine-1-carboxylate](/img/structure/B1521217.png)

![N-[3-(morpholin-4-yl)propyl]piperidine-4-carboxamide dihydrochloride](/img/structure/B1521222.png)

![{[(Dimethyl-1,2-oxazol-4-yl)methyl]sulfanyl}methanimidamide hydrochloride](/img/structure/B1521223.png)

![Methyl 4-[4-(morpholin-4-yl)phenyl]-2,4-dioxobutanoate](/img/structure/B1521235.png)